molecular formula C14H14O4S B15176952 (Methylphenoxy)toluenesulphonic acid CAS No. 50852-54-5

(Methylphenoxy)toluenesulphonic acid

Cat. No.: B15176952
CAS No.: 50852-54-5
M. Wt: 278.33 g/mol
InChI Key: SYZYMIQGCFRWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Methylphenoxy)toluenesulphonic acid is an organic compound with the molecular formula C14H14O4S and a molecular weight of 278.32 g/mol . This compound is characterized by the presence of a methylphenoxy group attached to a toluenesulphonic acid moiety. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylphenoxy)toluenesulphonic acid typically involves the reaction of methylphenol with toluenesulphonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

This process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Methylphenoxy)toluenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted methylphenoxy compounds .

Scientific Research Applications

(Methylphenoxy)toluenesulphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Methylphenoxy)toluenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, depending on its concentration and the nature of the target molecule. The sulfonic acid group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methylphenoxy)toluenesulphonic acid is unique due to the presence of both the methylphenoxy and toluenesulphonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

50852-54-5

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

(2-methylphenoxy)-phenylmethanesulfonic acid

InChI

InChI=1S/C14H14O4S/c1-11-7-5-6-10-13(11)18-14(19(15,16)17)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,15,16,17)

InChI Key

SYZYMIQGCFRWRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(C2=CC=CC=C2)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.